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Compound of Interest

Compound Name: AS-041164

Cat. No.: B10767956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of AS-041164, a

potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3K). The

document summarizes key quantitative data, details relevant experimental methodologies, and

visualizes the pertinent signaling pathway to offer a comprehensive resource for researchers in

pharmacology and drug discovery.

Quantitative Selectivity Profile
AS-041164 demonstrates notable selectivity for PI3Kγ over other Class I PI3K isoforms. The

half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are

summarized in the table below.

Kinase Target IC50 (nM)

PI3Kγ 70

PI3Kα 240

PI3Kβ 1450

PI3Kδ 1700
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Data compiled from multiple sources. Actual values may vary depending on assay conditions.

[1][2][3][4][5]

Furthermore, broader kinase screening has revealed that AS-041164 exhibits minimal activity

against a panel of 38 other common kinases when tested at a concentration of 1.0 μM,

underscoring its specific inhibitory action.[2][6]

Experimental Protocols
The determination of the IC50 values for AS-041164 is typically achieved through in vitro

kinase assays. While the specific protocol used for AS-041164 is not publicly detailed, a

representative methodology based on established practices for PI3K inhibitors is outlined

below.

In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay quantifies the enzymatic activity of PI3K isoforms by measuring the

incorporation of radioactive phosphate into a lipid substrate. A reduction in this incorporation in

the presence of an inhibitor is indicative of its inhibitory potency.

Materials and Reagents:

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

Radioactive ATP: [γ-³²P]ATP

Non-radioactive ATP

AS-041164 (or other test inhibitor)

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)

Stop solution (e.g., 1M HCl)

Scintillation cocktail
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Procedure:

Compound Preparation: A serial dilution of AS-041164 is prepared in a suitable solvent,

typically DMSO.

Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate

(PIP2), a mixture of non-radioactive ATP and [γ-³²P]ATP, and varying concentrations of AS-
041164 in the kinase reaction buffer.

Reaction Incubation: The kinase reactions are typically carried out at room temperature for a

defined period, for example, 15 to 60 minutes.

Reaction Termination: The reaction is stopped by the addition of a strong acid, such as 1M

HCl.

Quantification: The amount of radioactive phosphate incorporated into the lipid substrate is

measured using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the

inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal

dose-response curve.

PI3Kγ Signaling Pathway
PI3Kγ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial in

regulating a multitude of cellular processes, including cell growth, proliferation, survival, and

migration. The following diagram illustrates the core components and interactions within this

pathway.
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Caption: Simplified PI3K/AKT/mTOR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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